molecular formula C15H10Br2O B3076104 1,3-Bis(3-bromophenyl)prop-2-en-1-one CAS No. 103953-98-6

1,3-Bis(3-bromophenyl)prop-2-en-1-one

Cat. No. B3076104
CAS RN: 103953-98-6
M. Wt: 366.05 g/mol
InChI Key: JXGSLQSRRBHTMB-BQYQJAHWSA-N
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Description

1,3-Bis(3-bromophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C15H10Br2O and a molecular weight of 366.04700 . It is also known by other synonyms such as 3,3’-Dibrom-benzalaectophenon .


Synthesis Analysis

The compound can be synthesized through a base-catalyzed condensation of 3-bromoacetophenone (2 equivalents) and isophthalaldehyde (1 equivalent) in ethanol in the presence of NaOH at room temperature . This method results in the product in good yield (85%). Good quality colorless block crystals were obtained by slow evaporation of the ethyl acetate solution .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 366.04700 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

1,3-Bis(3-bromophenyl)prop-2-en-1-one and its derivatives have been extensively studied in the field of organic synthesis. For instance, Mahmoud (2014) synthesized new compounds from chalcone derivatives, including this compound, and characterized them using FT-IR, UV/Vis, and NMR spectroscopy. These studies are pivotal in understanding the chemical properties and potential applications of such compounds (Mahmoud, 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of research, providing insights into their physical and chemical characteristics. For example, Suwunwong et al. (2009) studied the crystal structure of a related molecule, observing the planarity of the prop-2-en-1-one unit and its dihedral angles with connected phenyl rings (Suwunwong et al., 2009).

Photophysical Properties

Research into the photophysical properties of this compound derivatives reveals their potential in material science. Ghomrasni et al. (2015) conducted a study using Density Functional Theory (DFT) and Time-Dependent DFT to evaluate the vibrational frequencies, magnetic shielding, and electronic properties of a similar compound, highlighting its potential applications in materials science (Ghomrasni et al., 2015).

Nonlinear Optical Properties

Chalcone derivatives like this compound are also researched for their nonlinear optical properties. Shkir et al. (2019) studied various chalcone derivatives to explore their linear and nonlinear optical properties, which are crucial for semiconductor device applications (Shkir et al., 2019).

properties

IUPAC Name

(E)-1,3-bis(3-bromophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSLQSRRBHTMB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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